molecular formula C25H28N6O4 B2518555 7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione CAS No. 376374-25-3

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

Cat. No. B2518555
CAS RN: 376374-25-3
M. Wt: 476.537
InChI Key: GUKATGUIVISIMO-PKAZHMFMSA-N
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Description

The compound "7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione" is a structurally complex molecule that appears to be related to purine derivatives. Purine derivatives are known for their wide range of biological activities, which often include interactions with various serotonin (5-HT) receptors. These interactions can lead to potential therapeutic applications, such as anxiolytic effects .

Synthesis Analysis

The synthesis of related purine derivatives typically involves multiple steps, starting from simpler precursors. For instance, the synthesis of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives involves the preparation of intermediate compounds, which are then further modified to achieve the desired purine core and substituents . Another example is the intramolecular alkylation of 8-alkyl- or 8-phenyl-9-(2-mesyloxyethyl)-1-methyl-9H-purine-2,6(1H,3H)-diones to obtain 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones . These methods highlight the complexity and multi-step nature of synthesizing purine derivatives.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of related compounds, revealing different conformations in the crystal state and various types of interactions, such as charge-assisted hydrogen bonds and π-π interactions . The orientation of substituent rings and the presence of functional groups like the morpholine ring can significantly influence the binding affinity and selectivity to 5-HT receptors .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives can be influenced by the substituents attached to the purine core. For example, the introduction of specific substituents like o-OCH3 and m-Cl into the phenylpiperazinyl moiety can modify the affinity for 5-HT receptors . The intramolecular alkylation process used in the synthesis of related compounds also demonstrates the potential for chemical transformations within the purine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as the overall molecular conformation, can affect these properties. While the specific properties of "7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione" are not detailed in the provided papers, the studies on related compounds suggest that the molecular conformation and intermolecular interactions play a significant role in their physical characteristics .

Scientific Research Applications

Synthesis and Cardiovascular Activity

Compounds structurally related to the one , such as 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione derivatives, have been synthesized and tested for their cardiovascular activity, demonstrating significant prophylactic antiarrhythmic activity and hypotensive effects. These compounds also showed weak affinity for alpha1- and alpha2-adrenoreceptors, indicating potential applications in cardiovascular research and treatment strategies (Chłoń-Rzepa et al., 2004).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

A series of 8-substituted methylxanthine derivatives, sharing a core resemblance to the compound of interest, have been explored for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Some derivatives demonstrated significant activity against various cancer cell lines and HIV-1, as well as antimicrobial effectiveness against certain strains, pointing to potential applications in developing novel therapeutic agents (Rida et al., 2007).

Psychotropic Activity

Research into 8-aminoalkyl derivatives of purine-2,6-dione with modifications at the 7 position has shown potential psychotropic activity, particularly as ligands for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7). These findings suggest applications in designing new treatments for mood disorders, such as depression and anxiety, by targeting serotonin pathways (Chłoń-Rzepa et al., 2013).

Analgesic Activity

Further studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory effects, surpassing those of traditional drugs like acetylic acid. This research opens avenues for developing new classes of analgesic and anti-inflammatory agents, enhancing our arsenal against chronic pain and inflammation (Zygmunt et al., 2015).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione' involves the condensation of 2-methylphenol with 3-chloropropanol to form 2-methylphenoxypropanol. This intermediate is then reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine to form the desired compound through a series of reactions involving hydrazine hydrate, acetic anhydride, and sodium hydroxide.", "Starting Materials": [ "2-methylphenol", "3-chloropropanol", "7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine", "hydrazine hydrate", "acetic anhydride", "sodium hydroxide" ], "Reaction": [ "2-methylphenol is condensed with 3-chloropropanol in the presence of a base to form 2-methylphenoxypropanol.", "2-methylphenoxypropanol is reacted with 7-bromo-1,3-dimethyl-8-(2-hydroxypropyl)xanthine in the presence of a base to form the corresponding bromo compound.", "The bromo compound is then reacted with hydrazine hydrate in the presence of acetic anhydride to form the corresponding hydrazine derivative.", "The hydrazine derivative is then treated with sodium hydroxide to form the final compound '7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione'." ] }

CAS RN

376374-25-3

Product Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

Molecular Formula

C25H28N6O4

Molecular Weight

476.537

IUPAC Name

7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione

InChI

InChI=1S/C25H28N6O4/c1-16-10-8-9-13-20(16)35-15-19(32)14-31-21-22(29(3)25(34)30(4)23(21)33)26-24(31)28-27-17(2)18-11-6-5-7-12-18/h5-13,19,32H,14-15H2,1-4H3,(H,26,28)/b27-17-

InChI Key

GUKATGUIVISIMO-PKAZHMFMSA-N

SMILES

CC1=CC=CC=C1OCC(CN2C3=C(N=C2NN=C(C)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O

solubility

not available

Origin of Product

United States

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